molecular formula C8H10FNO B1461683 2-(2-Fluoropyridin-3-YL)propan-2-OL CAS No. 40247-48-1

2-(2-Fluoropyridin-3-YL)propan-2-OL

Cat. No.: B1461683
CAS No.: 40247-48-1
M. Wt: 155.17 g/mol
InChI Key: GVXPGLMUSNPHPA-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-3-yl)propan-2-ol is an organofluorine compound with the molecular formula C8H10FNO. This compound is part of the fluoropyridine family, which is known for its unique chemical and biological properties due to the presence of a fluorine atom in the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-aminopyridine with sodium nitrite (NaNO2) in hydrofluoric acid (HF) to produce 2-fluoropyridine. This intermediate can then undergo further reactions to introduce the propan-2-ol group .

Another method involves the fluorination of pyridine using a complex of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-3-yl)propan-2-ol is largely dependent on its interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activity. Specific molecular targets and pathways involved may vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoropyridin-3-yl)propan-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-fluoropyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXPGLMUSNPHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659198
Record name 2-(2-Fluoropyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40247-48-1
Record name 2-(2-Fluoropyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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